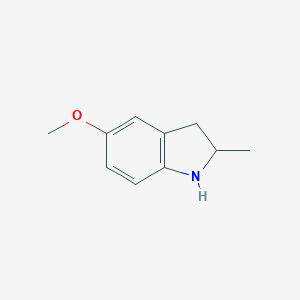

![molecular formula C36H44N6O6 B133100 (2R)-2-[[(2R)-2-[[(2S)-2-(氮杂环己烷-1-羰基氨基)-4-甲基戊酰基]氨基]-3-(1-甲酰吲哚-3-基)丙酰基]氨基]-3-(1H-吲哚-3-基)丙酸 CAS No. 141595-53-1](/img/structure/B133100.png)

(2R)-2-[[(2R)-2-[[(2S)-2-(氮杂环己烷-1-羰基氨基)-4-甲基戊酰基]氨基]-3-(1-甲酰吲哚-3-基)丙酰基]氨基]-3-(1H-吲哚-3-基)丙酸

描述

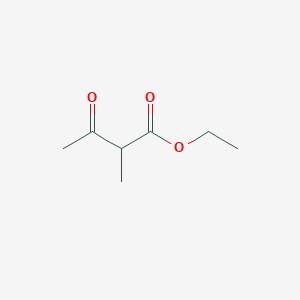

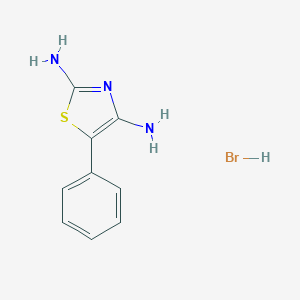

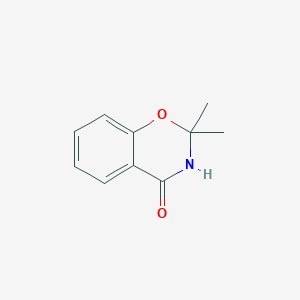

The compound "(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid" is a complex molecule that appears to be a peptidomimetic, incorporating elements of peptide structure with modifications to enhance stability, specificity, or bioavailability. The presence of azepane and indole groups suggests a molecule designed for specific interactions with biological systems, potentially as a drug candidate.

Synthesis Analysis

The synthesis of related constrained peptidomimetics has been reported using efficient methods. For example, azabicycloalkane amino acids, which are rigid dipeptide mimetics, have been synthesized from methyl N-Boc-pyroglutamate through a series of reactions including Michael addition and hydrogenolysis to produce a fused ring system . Additionally, the synthesis of azepane-type N-heterocycles has been achieved through a CpRu-catalyzed dehydrative intramolecular N-allylation approach, indicating the potential for creating azepane-containing compounds using similar catalytic systems .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals a planar indole ring and is stabilized by hydrogen bonds, which could be indicative of the structural features and interactions of the compound .

Chemical Reactions Analysis

The compound likely undergoes formylation reactions, as indicated by research on the formylation of amines using ethyl formate under neat conditions . This suggests that the formyl group in the compound could be introduced or modified using similar methods. Additionally, the presence of azepane and indole groups implies potential for oxidative cyclization reactions, as seen in the synthesis of indole derivatives from amino alcohols .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not directly provided, we can infer from related research that the compound may exhibit properties typical of peptidomimetics and heterocyclic compounds. These may include a certain degree of solubility in organic solvents, potential for forming crystals suitable for X-ray analysis, and the ability to participate in hydrogen bonding due to the presence of amino and carboxylic acid groups .

Case Studies

Case studies involving similar compounds include the analysis of azepane isomers of designer drugs, which provides insight into the analytical techniques used to identify and quantify such compounds . Additionally, the synthesis of related amino acids and their derivatives, as seen in the preparation of L-2-amino-5-arylpentanoic acids, offers a glimpse into the practical applications and methodologies that could be relevant to the compound .

科学研究应用

β-氨基酸的对映选择性合成

研究人员开发了不对称合成 β2-氨基酸的实用合成路线,采用对映纯六氢苯并恶唑烷酮作为手性助剂。此方法可获得有价值的高度对映富集 β2-氨基酸的两种对映异构体,这对药物应用至关重要 (Reyes-Rangel 等,2008)。

抗真菌三肽的计算肽学

一项利用概念密度泛函理论的研究探索了新型抗真菌三肽的分子性质和结构。这种计算方法允许预测反应性描述符和生物活性评分,通过识别与各种功能相关的分子活性位点,帮助药物设计过程 (Flores-Holguín 等,2019)。

新型抗锥虫化合物

对海洋海绵来源细菌的研究发现了一种具有显着抗锥虫活性的新型氮杂环二吲哚生物碱。这一发现突出了海绵来源放线菌作为具有生物活性特性的新型天然产物的丰富来源的潜力,为药物发现提供了有希望的途径 (Elsayed 等,2017)。

席夫碱的生物活性

一项关于源自 2-(2-氨基)-3-(1H-吲哚-3-基)丙酸的席夫碱的生物活性的比较研究证明了显著的抗菌活性。这些由色氨酸和各种醛合成的化合物在抗菌应用中显示出潜力,为新型治疗剂的开发做出了贡献 (Radhakrishnan 等,2020)。

属性

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSRPPJQBFQWSC-OJDZSJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161768 | |

| Record name | BQ 610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

CAS RN |

141595-53-1 | |

| Record name | BQ 610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ 610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)